molecular formula C16H14N2O2 B2568218 5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-30-9

5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2568218
CAS RN: 941928-30-9
M. Wt: 266.3
InChI Key: XKGROPVHFQGXRM-UHFFFAOYSA-N
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Description

5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide, also known as PFI-3, is a synthetic small molecule inhibitor that has been widely used in scientific research. PFI-3 is a potent and selective inhibitor of the histone methyltransferase SETD7, which plays a crucial role in the regulation of gene expression and cell proliferation.

Scientific Research Applications

Synthesis and Chemical Properties

Furo[3,2-b]pyridine derivatives are essential in synthetic organic chemistry due to their unique structural and electronic properties. The synthesis and transformations of these compounds, such as the acid-catalyzed transformations leading to new heterocyclic systems, are of particular interest. These processes are foundational for developing novel molecules with potential applications in materials science and pharmacology (Stroganova, Vasilin, & Krapivin, 2016). Additionally, the study of reactions involving furo[3,2-b]pyridine N-oxides, such as cyanation, chlorination, and nitration, contributes to the understanding of heterocyclic chemistry's complexity and the development of new synthetic routes (Shiotani & Taniguchi, 1996).

Antiprotozoal Agents

Research into furo[3,2-b]pyridine derivatives has also uncovered their potential as antiprotozoal agents. Compounds synthesized from similar structures have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal pathogens, highlighting their potential in developing new treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Antibacterial Activity

The synthesis of pyrazolopyridine derivatives and their evaluation for antibacterial activity against various bacterial strains demonstrate the potential of furo[3,2-b]pyridine structures in antibiotic development. These compounds, especially those with a carboxamide group, showed moderate to good activity, suggesting their usefulness in combating bacterial infections (Panda, Karmakar, & Jena, 2011).

Antifungal and Anticancer Applications

Further investigations into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have shown their cytotoxic effects against various cancer cell lines, with some compounds displaying significant antiproliferative activity. This research underscores the therapeutic potential of these compounds in cancer treatment and the broader application of furo[3,2-b]pyridine derivatives in medicinal chemistry (Hung et al., 2014).

properties

IUPAC Name

5-methyl-N-(2-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-5-3-4-6-12(10)18-16(19)15-9-13-14(20-15)8-7-11(2)17-13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGROPVHFQGXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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